molecular formula C14H24N4 B13001458 (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine

(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine

Cat. No.: B13001458
M. Wt: 248.37 g/mol
InChI Key: PPDPDVBCNFNDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is a complex organic molecule that features a piperazine ring substituted with an isopropyl group, a pyridine ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diisopropylamine under controlled conditions.

    Substitution Reaction: The isopropyl group is introduced to the piperazine ring through a substitution reaction using isopropyl bromide.

    Pyridine Ring Formation: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.

    Coupling Reaction: The piperazine and pyridine rings are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions, where the isopropyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides (e.g., methyl iodide) and aryl halides are used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides and aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

Biology

    Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting neurological and psychiatric disorders.

    Biochemical Research: It is used as a probe in studying receptor-ligand interactions and enzyme kinetics.

Medicine

    Therapeutics: Research is ongoing to explore its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.

Industry

    Chemical Manufacturing: It is used as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: The compound is explored for its potential use in the development of agrochemicals.

Mechanism of Action

The exact mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpiperazin-1-yl)-pyridin-3-ylmethanamine: Similar structure but lacks the isopropyl group.

    (6-(4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C14H24N4/c1-11(2)17-4-6-18(7-5-17)14-8-12(3)13(9-15)10-16-14/h8,10-11H,4-7,9,15H2,1-3H3

InChI Key

PPDPDVBCNFNDMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CN)N2CCN(CC2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.